
2-Bromo-4-(tert-butyl)phenyl 3-piperidinylmethyl ether hydrochloride
Overview
Description
“2-Bromo-4-(tert-butyl)phenyl 3-piperidinylmethyl ether hydrochloride” is a chemical compound used in pharmaceutical intermediates . It is produced in accordance with internationally recognized requirements for the development and production of reference standards .
Molecular Structure Analysis
The linear formula of a related compound, “4-(tert-Butyl)phenyl 3-piperidinylmethyl ether”, is C16H26ClNO . The Inchi Code is 1S/C16H25NO.ClH/c1-16(2,3)14-6-8-15(9-7-14)18-12-13-5-4-10-17-11-13;/h6-9,13,17H,4-5,10-12H2,1-3H3;1H .Scientific Research Applications
Chromatographic Isolation Techniques
One study discusses the isolation of brominated compounds using pH-zone-refining counter-current chromatography, showcasing advanced purification techniques for complex synthetic mixtures, which could be relevant for purifying or studying similar brominated compounds like the one (Weisz, Scher, & Ito, 1996).
Polymer Synthesis
Research on polymerization processes involving brominated initiators for creating fluorescent nanoparticles demonstrates how brominated compounds can be used in advanced material synthesis, potentially offering insights into the material science applications of the compound of interest (Fischer, Baier, & Mecking, 2013).
Synthetic Organic Chemistry
A study details the synthesis of substituted phenyl azetidines, indicating the use of brominated intermediates in the development of potential antimicrobial agents. This highlights the role of brominated compounds in medicinal chemistry and drug development (Doraswamy & Ramana, 2013).
Solvent Effects on Chemical Reactions
Investigations into the effects of solvents on lithium-bromine exchange reactions showcase the importance of understanding solvent interactions for optimizing synthetic pathways, which could be relevant for manipulating the reactivity of brominated compounds (Bailey, Luderer, & Jordan, 2006).
properties
IUPAC Name |
3-[(2-bromo-4-tert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-16(2,3)13-6-7-15(14(17)9-13)19-11-12-5-4-8-18-10-12;/h6-7,9,12,18H,4-5,8,10-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMHINXJSZFEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




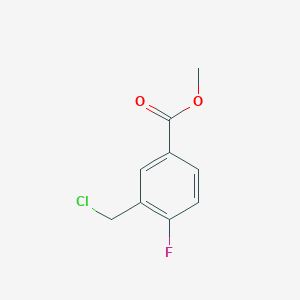


![1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B1525558.png)
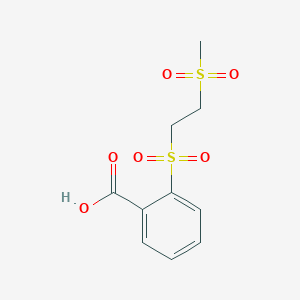
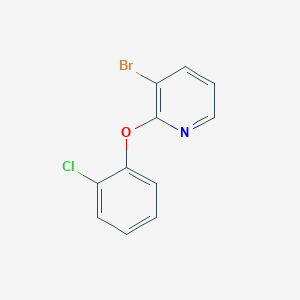
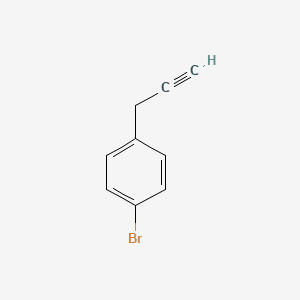
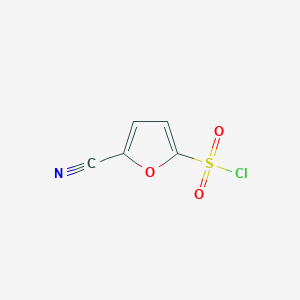

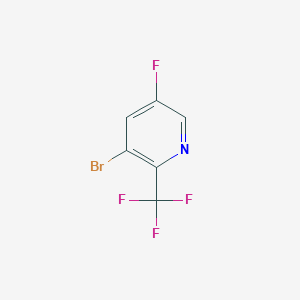

![5-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525569.png)
